2-(3,4-Dimethylphenoxy)propanoic acid

Übersicht

Beschreibung

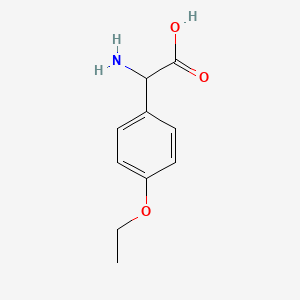

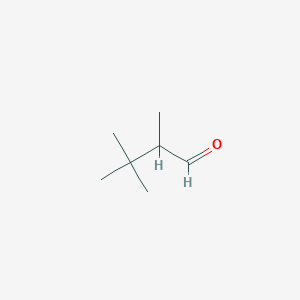

2-(3,4-Dimethylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones

2-(2,4-Dimethylphenoxy)propionic acid has been utilized in the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones. These compounds were achieved through a series of reactions involving polyphosphoric acid cyclisation and nucleophilic acylation with substituted hydrazides, indicating potential applications in organic synthesis and pharmaceutical research (Hogale, Shirke, & Kharade, 1995).

Preparation of Optically Pure Isoquinolinecarboxylic Acid

(S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, an optically pure form, has been prepared using (S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride salt. This study showcases its application in asymmetric hydrogenation studies, revealing its significance in the field of stereochemistry and enantioselective synthesis (O'reilly, Derwin, & Lin, 1990).

Chiral Stationary Phases for Enantioseparation

(2S,3S)-2,3-Bis(3,5-dimethylphenylcarbonyloxy)-3-(benzyloxycarbonyl)-propanoic acid, synthesized from D-tartaric acid, has been used to develop chiral stationary phases (CSPs) for enantioseparation. This highlights its application in chromatography, particularly in the separation of chiral compounds (Chen et al., 2011).

Water-Soluble Thermo-Sensitive Resin Synthesis

3-(Dimethylamino)propanoic acid, a derivative of 2-(3,4-Dimethylphenoxy)propanoic acid, was synthesized and used in the creation of a water-soluble thermo-sensitive resin. This demonstrates its potential in materials science, particularly in applications involving thermal laser imaging (An, Yu, Pu, & Li, 2015).

Ortho Functionalization in Organic Chemistry

The ortho-functionalized derivatives of N,N-dimethylbenzylamines, including 3-(2'-tolyl)propanoic acid and its derivatives, have been synthesized. This showcases the use of this compound in advanced organic synthesis techniques, highlighting its versatility in creating complex molecules (Cai et al., 2007).

Antioxidant Properties of Triazoles

The preparation and study of antioxidant activity of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, derived from this compound, demonstrate its potential in the development of novel antioxidants (Dovbnya et al., 2022).

Bioactivity of CuII-Herbicide Complexes

2-(2,4-Dimethylphenoxy)propanoic acid has been used in the study of copper complexes with auxin herbicides, exploring its role in enhancing antimicrobial efficiency. This research indicates its application in agriculture and microbial studies (Psomas et al., 1998).

Hydroxamic Acid Protecting Groups

In the synthesis of 5,5-Dimethyl-1,4,2-dioxazoles, this compound derivatives play a role as hydroxamic acid protecting groups. This highlights its application in protecting group strategies in organic synthesis (Couturier et al., 2002).

Amination of Alcohols

1-(2,6-Dimethylphenoxy)-2-propano 1, a related compound, has been used in the study of the amination reaction of alcohols. This points to its role in catalysis and reaction mechanism studies (Kaniewska et al., 1988).

Wirkmechanismus

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity

Biochemical Pathways

Given its use in proteomics research , it is plausible that this compound may influence protein-related pathways. More detailed studies are required to identify the specific pathways affected.

Result of Action

Biochemische Analyse

Biochemical Properties

2-(3,4-Dimethylphenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . The interaction between this compound and this enzyme can lead to changes in the enzyme’s activity, affecting the overall metabolic pathways in which it is involved. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, influencing their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Furthermore, it affects cellular signaling pathways by interacting with proteins and enzymes that play crucial roles in these pathways, thereby influencing cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and proteins . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound play a crucial role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy and impact on cells. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects. Beyond this range, the compound can become harmful, emphasizing the need for careful dosage regulation in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes . It has been shown to affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. The compound’s interaction with enzymes such as aromatic-amino-acid aminotransferase influences the metabolism of aromatic amino acids, highlighting its role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for the compound to interact with its target biomolecules and exert its effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOGKMYERRPYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397459 | |

| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25141-00-8 | |

| Record name | 2-(3,4-Dimethylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25141-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)